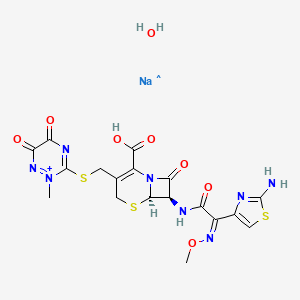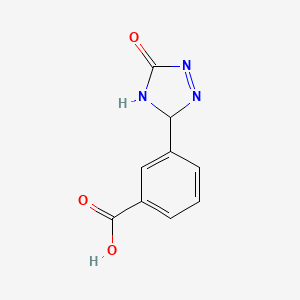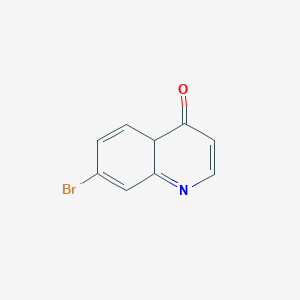
Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is an organic compound that belongs to the class of enolates. Enolates are important intermediates in organic synthesis due to their ability to act as nucleophiles in various chemical reactions. This compound features a sodium ion paired with a 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate anion, which contains both a phenyl group and an enolate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate typically involves the deprotonation of the corresponding enolizable ketone using a strong base such as sodium hydride or sodium ethoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The enolate anion can participate in nucleophilic substitution reactions, replacing leaving groups in electrophilic substrates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical conditions involve the use of alkyl halides or acyl halides as electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enolates or other derivatives.
Applications De Recherche Scientifique
Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate has various applications in scientific research:
Chemistry: It is used as a nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the study of enzyme mechanisms that involve enolate intermediates.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile. The enolate anion can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This reactivity is facilitated by the resonance stabilization of the enolate anion, which allows for the delocalization of negative charge.
Comparaison Avec Des Composés Similaires
- Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate
- Sodium 3-(4-phenyl)-3-oxoprop-1-en-1-olate
Comparison:
- Uniqueness: Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and steric properties.
- Reactivity: The ethyl group can provide additional steric hindrance compared to the methyl or unsubstituted phenyl analogs, potentially affecting the compound’s reactivity in certain reactions.
Propriétés
Formule moléculaire |
C11H11NaO2 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
sodium;(E)-3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C11H12O2.Na/c1-2-9-3-5-10(6-4-9)11(13)7-8-12;/h3-8,12H,2H2,1H3;/q;+1/p-1/b8-7+; |
Clé InChI |
IHGSSKHCSNLMCG-USRGLUTNSA-M |
SMILES isomérique |
CCC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+] |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)
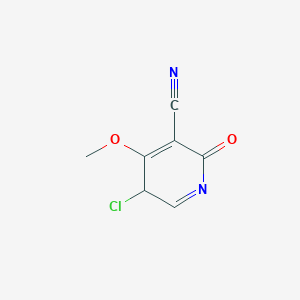
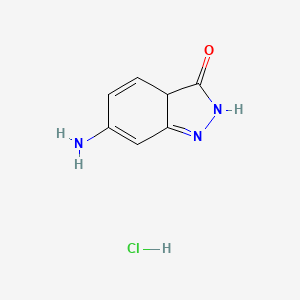
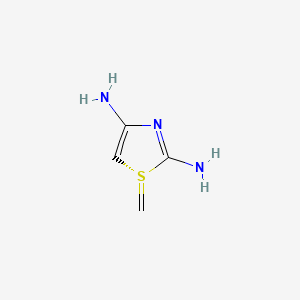

![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
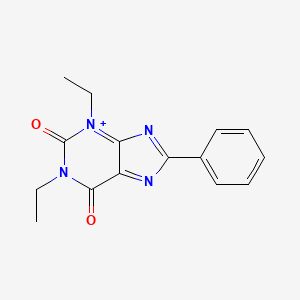
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)

![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)
